molecular formula C20H11FO3 B5525522 2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B5525522
M. Wt: 318.3 g/mol
InChI Key: MZVGAVVGPMXOBI-UHFFFAOYSA-N
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Description

2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a furan ring substituted with a fluorophenyl group and an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with indene-1,3-dione. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and indene-1,3-dione analogs, such as:

  • 2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
  • 2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Uniqueness

What sets 2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE apart is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FO3/c21-13-7-5-12(6-8-13)18-10-9-14(24-18)11-17-19(22)15-3-1-2-4-16(15)20(17)23/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVGAVVGPMXOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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